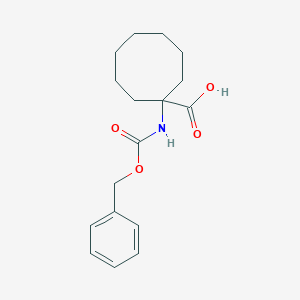
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is a synthetic compound that belongs to the quinazolinone family. It is commonly known as MNQO and has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. MNQO has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and physiological effects:
The biochemical and physiological effects of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one have been extensively studied in vitro and in vivo. MNQO has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to inhibit cancer cell migration and invasion, which are essential steps in cancer metastasis. In animal models, MNQO has been shown to exhibit potent anti-inflammatory effects by reducing the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. MNQO is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, MNQO has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one. One of the significant directions is to explore its potential as a lead compound for drug development. MNQO has shown promising results in preclinical studies, and further optimization of its chemical structure may lead to the development of potent anticancer and anti-inflammatory drugs. Another direction is to investigate the mechanism of action of MNQO further. A better understanding of its molecular targets and signaling pathways may lead to the development of more effective therapies for cancer and inflammatory diseases. Finally, future research may also focus on the synthesis of MNQO analogs with improved pharmacological properties, such as increased solubility and reduced toxicity.
Conclusion:
In conclusion, 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is a synthetic compound with significant potential applications in various fields of scientific research. MNQO has shown promising results in preclinical studies as an anticancer and anti-inflammatory agent. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. MNQO has several advantages for lab experiments, including its ease of synthesis and stability under standard laboratory conditions. Future research may focus on its potential as a lead compound for drug development, its mechanism of action, and the synthesis of MNQO analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one involves the reaction of 2-aminobenzoic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methoxyphenyl isocyanate to form the final product. The synthesis method of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of its significant applications is in medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MNQO has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Eigenschaften
CAS-Nummer |
181135-49-9 |
|---|---|
Molekularformel |
C15H11N3O4 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
8-methoxy-2-(4-nitrophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O4/c1-22-12-4-2-3-11-13(12)16-14(17-15(11)19)9-5-7-10(8-6-9)18(20)21/h2-8H,1H3,(H,16,17,19) |
InChI-Schlüssel |
PGAMJHQYVDYIQX-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Synonyme |
4(1H)-Quinazolinone, 8-methoxy-2-(4-nitrophenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)





![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)

![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)


![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)